N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide
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Overview
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide is an organic compound that features a thiophene ring attached to a pyridine ring, which is further connected to a sulfonamide group via a methylene bridge
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against certain kinases . The compound’s sulfonamide group could potentially interact with enzymes or receptors in the body, as sulfonamides are known to have a wide range of biological activities .
Mode of Action
The negative charges around the o4 and o5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Organoboron compounds, which this compound is a part of, are known to be involved in various transformation processes and have a wide range of applications in pharmacy and biology . They are used in the organic synthesis of drugs, in the asymmetric synthesis of amino acids, and in Diels–Alder and Suzuki coupling reactions .
Result of Action
Similar compounds have shown significant activity against certain kinases , suggesting that this compound might also have kinase inhibitory activity. Further experimental studies would be required to confirm this.
Action Environment
The action of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, boronic ester bonds, which this compound might contain, are known to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . This could influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine-Thiophene Intermediate: This step involves the coupling of a thiophene derivative with a pyridine derivative.
Introduction of the Sulfonamide Group: The intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its biological activity, and the thiophene-pyridine moiety can interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide
- N-((2-(furan-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide
Uniqueness
Compared to similar compounds, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide offers unique electronic properties due to the position of the thiophene ring, which can influence its reactivity and binding characteristics. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-2-7-19(16,17)15-9-11-3-5-14-13(8-11)12-4-6-18-10-12/h3-6,8,10,15H,2,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNYQEWUULZPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=CC(=NC=C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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